molecular formula C16H18N4O3 B2962969 Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-17-4

Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2962969
CAS No.: 725217-17-4
M. Wt: 314.345
InChI Key: HYSOKTLGTWKOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 3-methoxyphenyl group at position 7, an ethyl substituent at position 5, and a methyl ester at position 4. The 4,7-dihydro configuration imparts partial saturation to the pyrimidine ring, influencing both electronic and steric properties.

Properties

IUPAC Name

methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-4-12-13(15(21)23-3)14(20-16(19-12)17-9-18-20)10-6-5-7-11(8-10)22-2/h5-9,14H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSOKTLGTWKOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, and often requires the presence of a catalyst or a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s substituents distinguish it from analogues. Key comparisons include:

Compound Name Substituents (Positions) Electronic Effects Key References
Target Compound 5-ethyl, 7-(3-methoxyphenyl), 6-COOMe Electron-donating (methoxy), moderate steric bulk -
Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-... 5-propyl, 7-(3,4-dimethoxyphenyl) Enhanced electron donation (two methoxy groups)
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-... 5-(2-chlorophenyl), 7-chloromethyl Electron-withdrawing (Cl), increased lipophilicity
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-... 5-phenyl, 7-(2,4-dimethoxyphenyl) Steric hindrance (phenyl), dual methoxy groups

Key Observations :

  • Methoxy groups (e.g., 3-methoxyphenyl in the target compound) enhance solubility in polar solvents compared to halogenated analogues (e.g., 2-chlorophenyl in ).
  • Bulky substituents like phenyl () or propyl () may reduce reactivity at the pyrimidine core compared to ethyl or methyl groups.

Key Observations :

  • The target compound’s synthesis likely benefits from green protocols similar to , given the methoxy group’s compatibility with aqueous ethanol.
  • Halogenated derivatives (e.g., ) often require harsher conditions, reducing yield and sustainability.

Physicochemical Properties

Comparative data for select compounds:

Compound Melting Point (°C) Solubility (mg/mL) Predicted pKa Reference
Target Compound Not reported Moderate (H2O/EtOH) ~6.8* -
Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-... 206 Low (DMSO) 6.80
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-... Not reported 1.25 g/cm³ (density) 6.80

*Predicted based on similar triazolopyrimidines .

Key Observations :

  • Hydroxyl-containing analogues () exhibit higher melting points due to hydrogen bonding.
  • Methoxy-substituted compounds (target, ) show improved aqueous solubility compared to fully aromatic derivatives.

Biological Activity

Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H20N4O3
  • Molecular Weight : 360.4 g/mol

The presence of the methoxy group on the phenyl ring enhances its lipophilicity, which may influence its pharmacokinetic properties and biological activity.

Biological Activity Overview

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit a variety of biological activities, including:

  • Antitumor Activity : Several derivatives have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. These compounds often induce apoptosis and inhibit cell proliferation through various mechanisms.
  • Antibacterial Activity : Some derivatives have demonstrated efficacy against pathogenic bacteria, suggesting potential applications in treating bacterial infections.

Antitumor Activity

In vitro studies have highlighted the antitumor potential of this compound. For example:

CompoundCell LineIC50 (μM)Mechanism of Action
4cMDA-MB-23117.83Induces apoptosis via JNK pathway activation
4jMCF-719.73Inhibits cell cycle progression in G2/M phase

These findings suggest that the compound may be effective in targeting breast cancer cells by disrupting their growth and survival mechanisms.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymes : The compound has been shown to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to cancer cell proliferation and migration.
  • Induction of Oxidative Stress : The activation of stress-related pathways such as JNK leads to cellular changes that promote apoptosis in cancer cells.

Case Studies

Recent studies have explored the effects of this compound on various cancer models:

  • MCF-7 Breast Cancer Cells :
    • Treatment with the compound resulted in a significant reduction in cell viability.
    • Flow cytometry analysis indicated an increase in apoptotic cells.
  • Hepatocellular Carcinoma (HCC) :
    • The compound inhibited HCC cell migration and reduced liver cancer stem cell populations.
    • In vivo studies demonstrated prolonged survival in treated mice without significant toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.